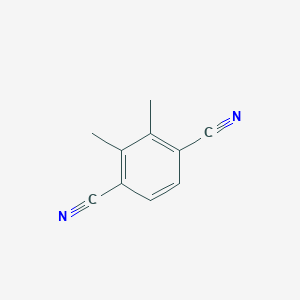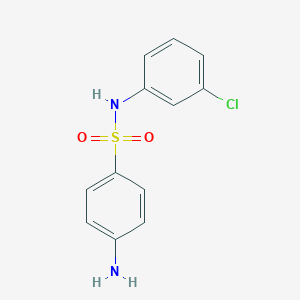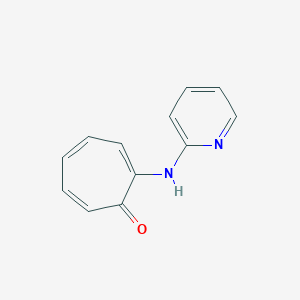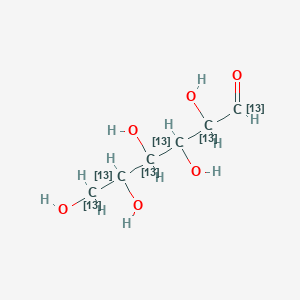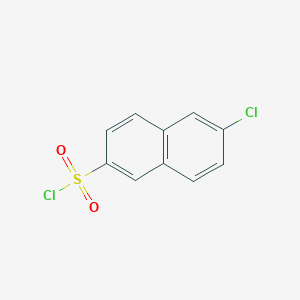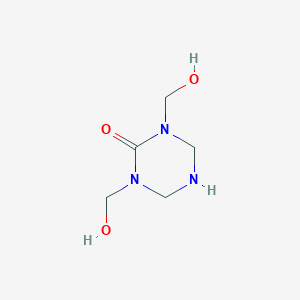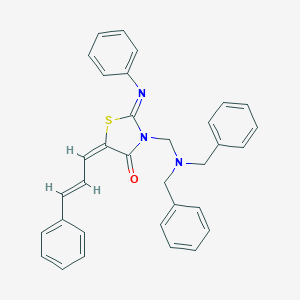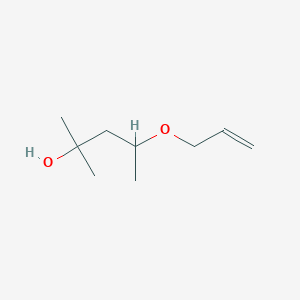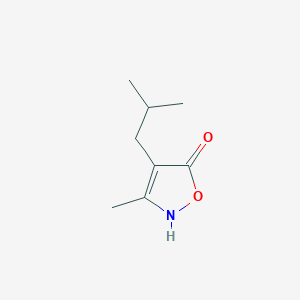
4-Isobutyl-3-methylisoxazol-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isobutyl-3-methylisoxazol-5(2H)-one, also known as IBMX, is a potent inhibitor of cyclic nucleotide phosphodiesterases (PDEs). It is a heterocyclic compound with the molecular formula C9H14N2O2. The compound is widely used in scientific research as a tool to study the role of cyclic nucleotides in various physiological processes.
Mechanism Of Action
4-Isobutyl-3-methylisoxazol-5(2H)-one inhibits PDEs by binding to the active site of the enzyme and preventing the hydrolysis of cyclic nucleotides. This leads to an increase in intracellular levels of cyclic AMP and cyclic GMP, which activate various signaling pathways that regulate cellular processes.
Biochemical And Physiological Effects
4-Isobutyl-3-methylisoxazol-5(2H)-one has been shown to have various biochemical and physiological effects, including the activation of protein kinase A and protein kinase G, the inhibition of platelet aggregation, and the modulation of neurotransmitter release. It has also been shown to have anti-inflammatory and anti-cancer properties.
Advantages And Limitations For Lab Experiments
4-Isobutyl-3-methylisoxazol-5(2H)-one is a widely used tool in scientific research due to its potent inhibitory activity against PDEs. It is relatively easy to synthesize and has a long shelf life. However, one limitation of using 4-Isobutyl-3-methylisoxazol-5(2H)-one is that it can have non-specific effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 4-Isobutyl-3-methylisoxazol-5(2H)-one, including the development of more specific PDE inhibitors, the identification of new signaling pathways that are regulated by cyclic nucleotides, and the use of 4-Isobutyl-3-methylisoxazol-5(2H)-one as a therapeutic agent for various diseases. Additionally, the use of 4-Isobutyl-3-methylisoxazol-5(2H)-one in combination with other drugs or therapies may lead to synergistic effects that enhance their efficacy.
Synthesis Methods
4-Isobutyl-3-methylisoxazol-5(2H)-one can be synthesized using various methods, including the reaction of isobutylamine and methyl ethyl ketone with hydroxylamine hydrochloride in the presence of sodium acetate. Another method involves the reaction of isobutyraldehyde, methyl ethyl ketone, and hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid.
Scientific Research Applications
4-Isobutyl-3-methylisoxazol-5(2H)-one has been extensively used in scientific research to study the role of cyclic nucleotides in various physiological processes. It has been shown to increase intracellular levels of cyclic AMP and cyclic GMP by inhibiting their degradation by PDEs. This, in turn, leads to the activation of various signaling pathways that regulate cellular processes such as gene expression, cell proliferation, and differentiation.
properties
CAS RN |
107403-08-7 |
|---|---|
Product Name |
4-Isobutyl-3-methylisoxazol-5(2H)-one |
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
3-methyl-4-(2-methylpropyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C8H13NO2/c1-5(2)4-7-6(3)9-11-8(7)10/h5,9H,4H2,1-3H3 |
InChI Key |
BAQZDKJXDAFYPB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)ON1)CC(C)C |
Canonical SMILES |
CC1=C(C(=O)ON1)CC(C)C |
synonyms |
5(2H)-Isoxazolone,3-methyl-4-(2-methylpropyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate](/img/structure/B25917.png)
